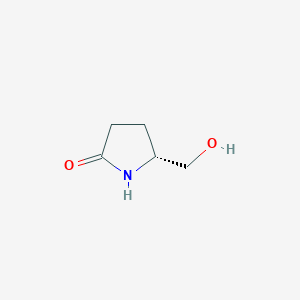

(R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(5R)-5-(hydroxymethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-3-4-1-2-5(8)6-4/h4,7H,1-3H2,(H,6,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBJEFOCIRXQKH-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427824 | |

| Record name | D-Pyroglutaminol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66673-40-3 | |

| Record name | D-Pyroglutaminol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-5-(Hydroxymethyl)-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone, also known as D-Pyroglutaminol, is a chiral building block of significant interest in pharmaceutical and chemical synthesis. Its stereochemistry and functional groups make it a valuable intermediate in the development of novel therapeutics and other complex organic molecules. This technical guide provides a comprehensive overview of the key physical properties of this compound, complete with detailed experimental protocols for their determination and spectral data for structural elucidation.

Molecular and Chemical Identity

| Identifier | Value |

| IUPAC Name | (5R)-5-(hydroxymethyl)pyrrolidin-2-one |

| Synonyms | D-Pyroglutaminol, (R)-(-)-5-hydroxymethyl-2-pyrrolidinone |

| CAS Number | 66673-40-3[1][2][3][4] |

| Molecular Formula | C₅H₉NO₂[1][2][3][5] |

| Molecular Weight | 115.13 g/mol [1][3][4][5] |

| SMILES | OC[C@H]1CCC(=O)N1[2][4] |

| InChI Key | HOBJEFOCIRXQKH-SCSAIBSYSA-N[2][3][4] |

Physical Properties

A summary of the key physical properties of this compound is presented below. These values represent typical data reported for this compound.

| Property | Value |

| Appearance | White to off-white or yellow crystalline powder/solid[1][2] |

| Melting Point | 77 - 85 °C[1][2][4][6] |

| Boiling Point | 147 - 149 °C at 0.06 mmHg[1][4] |

| Optical Rotation | -27° to -35° (c=1 to 5 in ethanol, 20°C, 589 nm)[1][2][4] |

| Solubility | Soluble in water and alcohol[6] |

| Purity (typical) | ≥97.5% (HPLC)[2][6] |

Experimental Protocols

The following sections detail representative methodologies for the determination of the physical properties of this compound.

Melting Point Determination

The melting point of a solid is a measure of its purity and is determined as the temperature range over which the solid transitions to a liquid.

-

Apparatus : Capillary melting point apparatus.

-

Procedure :

-

A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-15 °C per minute initially.

-

Within 20 °C of the expected melting point, the heating rate is reduced to 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

Boiling Point Determination (Under Reduced Pressure)

Due to the high boiling point of this compound at atmospheric pressure, which may lead to decomposition, the boiling point is determined under vacuum.

-

Apparatus : Short-path distillation apparatus with a vacuum pump and a manometer.

-

Procedure :

-

A sample of the compound is placed in a small round-bottom flask with a boiling chip.

-

The flask is connected to a short-path distillation head equipped with a thermometer and a condenser.

-

The apparatus is connected to a vacuum pump, and the pressure is reduced to a stable value (e.g., 0.06 mmHg).

-

The flask is gently heated in a heating mantle.

-

The temperature is recorded when the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

-

Optical Rotation Measurement

Optical rotation is a critical property for chiral molecules, indicating the direction and magnitude of the rotation of plane-polarized light.

-

Apparatus : Polarimeter with a sodium lamp (D-line, 589 nm).

-

Procedure :

-

A solution of this compound is prepared by accurately weighing a sample and dissolving it in a known volume of ethanol to achieve a specific concentration (e.g., 1 g/100 mL, which is c=1).

-

The polarimeter tube (e.g., 1 dm) is filled with the solution, ensuring no air bubbles are present.

-

The tube is placed in the polarimeter, and the observed rotation (α) is measured at a constant temperature (e.g., 20°C).

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter tube in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

-

Spectral Data

Spectroscopic data is essential for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹³C NMR : Expected signals would correspond to the five carbon atoms in different chemical environments: the carbonyl carbon, the chiral carbon attached to the hydroxymethyl group, and the three methylene carbons of the pyrrolidinone ring.

-

¹H NMR : The proton NMR spectrum would show distinct signals for the protons of the hydroxymethyl group, the proton on the chiral center, and the protons of the methylene groups in the ring, with characteristic chemical shifts and coupling patterns.

Representative NMR Data Acquisition Protocol:

-

Sample Preparation : A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 300 or 500 MHz) is used.

-

Data Acquisition : Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Absorptions :

-

A broad peak around 3300-3400 cm⁻¹ corresponding to the O-H stretch of the alcohol.

-

A strong, sharp peak around 1680-1700 cm⁻¹ corresponding to the C=O stretch of the lactam.

-

A peak around 3200 cm⁻¹ for the N-H stretch of the lactam.

-

Peaks in the 2850-2960 cm⁻¹ region for C-H stretching.

-

Representative FT-IR Data Acquisition Protocol (ATR):

-

Sample Preparation : A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition : The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion Peak : A peak corresponding to the molecular weight of the compound (115.13 g/mol ) would be expected, likely as [M+H]⁺ in electrospray ionization (ESI) or as the molecular ion M⁺ in electron ionization (GC-MS).

Representative GC-MS Data Acquisition Protocol:

-

Sample Preparation : A dilute solution of the compound is prepared in a volatile organic solvent.

-

Instrumentation : A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

Data Acquisition : The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the MS for ionization and detection.

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive physical and spectral characterization of a chiral organic compound like this compound.

Caption: Workflow for the characterization of this compound.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. A general method to predict optical rotations of chiral molecules from their structures - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08290J [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. books.rsc.org [books.rsc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone (CAS: 66673-40-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone, a versatile chiral building block with significant applications in the pharmaceutical and chemical industries. This document consolidates key physicochemical data, detailed experimental protocols, and explores its biological significance.

Core Chemical and Physical Data

This compound, also known as D-Pyroglutaminol, is a derivative of 2-pyrrolidone.[1] Its chiral nature and the presence of a reactive hydroxymethyl group make it a valuable intermediate in the synthesis of complex molecules.[1]

| Property | Value | Reference(s) |

| IUPAC Name | (5R)-5-(hydroxymethyl)pyrrolidin-2-one | [2] |

| Synonyms | D-Pyroglutaminol, (R)-5-Oxopyrrolidine-2-methanol | [1][2] |

| CAS Number | 66673-40-3 | [1] |

| Molecular Formula | C₅H₉NO₂ | [1] |

| Molecular Weight | 115.13 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 83-85 °C | [1] |

| Boiling Point | 147-149 °C at 0.06 mmHg | [1] |

| Optical Rotation | [α]20/D = -31° (c=5 in ethanol) | [3] |

| Solubility | Soluble in water, chloroform, dimethylformamide, and alcohol. |

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

| Spectroscopy | Data |

| ¹H NMR | Representative chemical shifts (δ) in CDCl₃: 1.75-1.83 (m, 1H), 2.10-2.21 (m, 1H), 2.31-2.44 (m, 2H), 3.45 (dd, J=11.0, 6.8, 1H), 3.73 (dd, J=11.0, 3.1, 1H), 3.80 (m, 1H), 4.56 (br s, 1H), 7.60 (br s, 1H, NH). |

| ¹³C NMR | Representative chemical shifts (δ) are expected for the carbonyl, methine, methylene, and hydroxymethyl carbons. |

| Infrared (IR) | Conforms to the structure, with characteristic peaks for O-H, N-H, and C=O stretching. |

| Mass Spectrometry (MS) | Fragmentation patterns consistent with the molecular structure. |

Synthesis and Experimental Protocols

The enantioselective synthesis of this compound is crucial for its application in pharmaceuticals. A common and efficient method starts from the readily available chiral synthon, D-pyroglutamic acid.

Experimental Protocol: Synthesis from D-Pyroglutamic Acid

This protocol is a representative procedure based on established chemical transformations.

Step 1: Esterification of D-Pyroglutamic Acid

-

Suspend D-pyroglutamic acid in an appropriate alcohol solvent (e.g., methanol or ethanol).

-

Cool the mixture in an ice bath.

-

Add a suitable esterification agent, such as thionyl chloride (SOCl₂), dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

-

Neutralize the reaction mixture and extract the ester with an organic solvent.

-

Dry the organic layer and remove the solvent under reduced pressure to yield the crude ester.

Step 2: Reduction of the Ester to the Alcohol

-

Dissolve the crude ester in a suitable solvent, such as ethanol.

-

Carefully add a reducing agent, for instance, sodium borohydride (NaBH₄), in portions.

-

Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC).

-

Quench the reaction and remove the solvent.

-

Purify the resulting this compound by recrystallization or column chromatography to obtain a white to off-white crystalline solid.

Caption: A generalized workflow for the synthesis of this compound.

Analytical and Purification Methodologies

Purity is paramount for the use of this compound in drug development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for assessing purity.

Exemplary HPLC Method for Purity Analysis

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or phosphoric acid) for peak shaping.

-

Detection: UV detection at a suitable wavelength (e.g., ~210 nm).

-

Purity: Commercial grades are often available with a purity of ≥99% as determined by GC.[1]

Caption: A typical workflow for the purity analysis of this compound by HPLC.

Biological Significance and Applications in Drug Development

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds. Derivatives of 2-pyrrolidinone have demonstrated a wide range of pharmacological activities, including applications in treating neurological disorders.[2]

This compound serves as a key chiral intermediate in the synthesis of various pharmaceuticals.[1] While its direct biological activity is not extensively documented in publicly available literature, its structural motif is of significant interest. Some databases classify 2-pyrrolidone derivatives as potential prostanoid receptor agonists. Prostanoid receptors are a family of G-protein coupled receptors (GPCRs) that mediate a wide array of physiological and pathological processes, making them important drug targets.

Illustrative Prostanoid Receptor Signaling Pathway

The following diagram illustrates a generalized signaling pathway for prostanoid receptors, which are often coupled to G-proteins that modulate intracellular second messenger levels, such as cyclic AMP (cAMP). It is important to note that the direct interaction of this compound with this specific pathway has not been definitively established in the reviewed literature.

Caption: A simplified diagram of a Gs-coupled prostanoid receptor signaling pathway leading to an increase in cAMP.

Safety and Handling

This compound is classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[3] It should be stored at room temperature for short-term use, with long-term storage recommended at -20°C.

References

(R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone molecular weight and formula

This document provides the core chemical properties of (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone, a chiral building block utilized in the synthesis of pharmaceuticals and agrochemicals.

This compound is recognized for its hydroxymethyl group, which makes it a valuable intermediate in medicinal chemistry and organic synthesis.[1]

Chemical Properties

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and chemical manufacturing processes.

| Identifier | Value | Citations |

| Molecular Formula | C₅H₉NO₂ | [1][2][3][4] |

| Molecular Weight | 115.13 g/mol | [1][3][4][5][6] |

| CAS Number | 66673-40-3 | [2][3][7] |

Note on Content Scope: The requested formats for experimental protocols and signaling pathway diagrams (Graphviz) are not applicable to the presentation of basic molecular properties such as formula and molecular weight. These formats are typically used for detailing complex biological processes or experimental workflows, which are beyond the scope of defining the fundamental chemical characteristics of a single compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (R)-(-)-5-Hydroxymethyl-2-pyrrolidinone, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. 5-(Hydroxymethyl)pyrrolidin-2-one | C5H9NO2 | CID 558359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C5H9NO2 | CID 7128291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS RN 66673-40-3 | Fisher Scientific [fishersci.com]

In-Depth Technical Guide: Solubility Profile of (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for (R)-(-)-5-(hydroxymethyl)-2-pyrrolidinone, a chiral building block of significant interest in pharmaceutical and chemical synthesis. Due to the limited publicly available quantitative data, this document focuses on qualitative solubility and outlines a standard experimental protocol for determining precise solubility parameters.

Introduction to this compound

This compound, also known as D-Pyroglutaminol, is a versatile chiral molecule. Its structure, featuring a lactam ring and a hydroxymethyl group, makes it a valuable intermediate in the synthesis of a variety of complex molecules, including pharmaceuticals. Understanding its solubility is critical for its application in drug formulation, reaction chemistry, and purification processes.

Qualitative Solubility Data

Based on available safety data sheets and chemical supplier information, the qualitative solubility of this compound has been described in several common solvents. This information is summarized in the table below. It is important to note that these are qualitative descriptions and do not provide specific concentration limits.

| Solvent | Solubility Description |

| Water | Soluble[1][2] |

| Chloroform | Soluble[1][2] |

| Dimethylformamide (DMF) | Soluble[1][2] |

| Alcohol (e.g., Ethanol) | Soluble[3] |

Note: The term "soluble" is a general descriptor. For precise applications, experimental determination of quantitative solubility is highly recommended.

Experimental Protocol for Solubility Determination: Equilibrium Shake-Flask Method

For researchers requiring precise quantitative solubility data, the equilibrium shake-flask method is a well-established and reliable technique. The following protocol provides a detailed methodology for determining the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvent(s) of analytical grade

-

Temperature-controlled orbital shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or another validated analytical technique for quantification.

-

Scintillation vials or other suitable sealed containers

Procedure:

-

Preparation of Solvent: Ensure the selected solvent is degassed to prevent bubble formation during the experiment.

-

Addition of Solute: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible to ensure a saturated solution is achieved.

-

Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary study can determine the minimum time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. The filter should be pre-conditioned with the saturated solution to minimize drug loss due to adsorption.

-

Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Data Reporting: The solubility is typically reported in units of mass per volume (e.g., g/100 mL or mg/L) or molarity (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

References

Spectroscopic Analysis of (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone (also known as D-Pyroglutaminol), a valuable chiral building block in pharmaceutical synthesis. The following sections detail its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for obtaining these spectra.

Spectroscopic Data Summary

The spectroscopic data provides a fingerprint for the molecular structure of this compound. The quantitative data is summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While publicly accessible databases provide spectra for this compound, specific peak lists are often proprietary. The expected chemical shifts and multiplicities are detailed below, based on the known structure.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-3 (2H) | ~1.9-2.2 | Multiplet | 2H | - |

| H-4 (2H) | ~2.2-2.4 | Multiplet | 2H | - |

| H-5 (1H) | ~3.8-4.0 | Multiplet | 1H | - |

| H-6 (2H) | ~3.5-3.7 | Multiplet | 2H | - |

| N-H (1H) | Broad Singlet | Broad s | 1H | - |

| O-H (1H) | Broad Singlet | Broad s | 1H | - |

Note: Solvent is typically CDCl₃ or D₂O. Chemical shifts are referenced to TMS (0 ppm). The NH and OH signals are often broad and their chemical shift is dependent on concentration and solvent.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Atom Number | Chemical Shift (δ, ppm) |

| C-2 (C=O) | ~178-180 |

| C-3 (-CH₂-) | ~28-32 |

| C-4 (-CH₂-) | ~24-28 |

| C-5 (-CH-) | ~58-62 |

| C-6 (-CH₂OH) | ~64-68 |

Note: Solvent is typically CDCl₃ or D₂O. Chemical shifts are referenced to the solvent signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound is expected to show characteristic absorptions for the hydroxyl, amine, and lactam (cyclic amide) functional groups.

Table 3: IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3300 | Strong, Broad | O-H (alcohol) and N-H (amide) stretching |

| ~2950-2850 | Medium | C-H (aliphatic) stretching |

| ~1680 | Strong, Sharp | C=O (amide I band of lactam) stretching |

| ~1460 | Medium | C-H bending |

| ~1050 | Medium | C-O (alcohol) stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-(Hydroxymethyl)-2-pyrrolidinone, the molecular ion is expected at an m/z corresponding to its molecular weight (115.13 g/mol ).[1]

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 115 | Low | [M]⁺ (Molecular Ion) |

| 84 | High | [M - CH₂OH]⁺ |

| 41 | Medium | Further fragmentation |

| 28 | Medium | Further fragmentation |

Note: Data corresponds to the racemate, obtained via GC-MS with electron ionization.[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound like this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Deuterium Oxide).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Transfer: Filter the solution into a 5 mm NMR tube.

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is suitable for solid samples.

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC) for volatile compounds.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

-

Detection: A detector measures the abundance of ions at each m/z value.

-

Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques described.

Caption: Logical workflow for spectroscopic analysis.

References

(R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone safety and handling precautions

An In-depth Technical Guide to the Safe Handling of (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone

Audience: Researchers, scientists, and drug development professionals. Compound: this compound Synonyms: D-Pyroglutaminol, (5R)-5-(hydroxymethyl)pyrrolidin-2-one CAS Number: 66673-40-3

Executive Summary

This compound is a chiral building block crucial for the synthesis of various pharmaceutical and agrochemical compounds.[1] While it is a valuable intermediate, proper safety and handling procedures are paramount to ensure the well-being of laboratory personnel and to maintain experimental integrity. This document provides a comprehensive guide to its physical properties, hazards, handling procedures, and emergency responses. The compound is classified as a skin, eye, and respiratory irritant. Adherence to the protocols outlined herein is mandatory for all personnel handling this substance.

Hazard Identification and Classification

The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[2][3][4] It is imperative that all users understand the GHS classification before handling.

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3][4] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[2][3][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2][3][4] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed (Identified by 33.3% of GHS notifications)[2] |

GHS Label Elements

| Element | Details |

| Pictogram | |

| Signal Word | Warning [2][4] |

| Hazard Statements | H315, H319, H335[4] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338, P405, P501[4] |

Physical and Chemical Properties

Understanding the physical properties of a substance is the first step in a comprehensive risk assessment.

| Property | Value |

| Molecular Formula | C₅H₉NO₂[1][5] |

| Molecular Weight | 115.13 g/mol [1][2][5] |

| Appearance | White to off-white/yellow crystalline powder/solid[1][6] |

| Melting Point | 77 - 85 °C[1][6] |

| Boiling Point | 147 - 149 °C / 0.06 mmHg[1] |

| Purity | ≥ 96-99%[1][4] |

| Storage Temperature | Room Temperature[1][4][7] |

Experimental Protocols: Safe Handling and Storage

A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.

Engineering Controls

-

Ventilation: All weighing and handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of dust.[8][9]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[3][9]

Personal Protective Equipment (PPE)

A standard PPE ensemble is required for handling this chemical.

| PPE Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[3][8] | Protects against dust particles and chemical splashes, preventing serious eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of after contamination.[8][10] | Prevents skin contact and subsequent irritation. |

| Body Protection | A lab coat or chemical-resistant apron.[10][11] | Protects against accidental spills on clothing and skin. |

| Respiratory Protection | For situations where dust cannot be controlled by a fume hood, a NIOSH-approved N95 dust mask or equivalent respirator is required.[11] | Prevents inhalation of dust, which can cause respiratory tract irritation. |

General Handling Protocol

-

Preparation: Cordon off the work area. Ensure the fume hood is functioning correctly. Assemble all necessary equipment and reagents.

-

Weighing: Tare a suitable container inside the fume hood. Carefully transfer the required amount of this compound, avoiding the creation of dust.

-

Dispensing/Reaction: If adding to a solvent, do so slowly and stir gently to avoid splashing. Keep the container closed whenever possible.

-

Post-Handling: After use, decontaminate all surfaces and equipment.

-

Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[8][12] Do not eat, drink, or smoke in the laboratory.

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and strong acids.[3][8][11] Keep the container tightly sealed.[3][8][9]

-

Disposal: Dispose of waste materials and contaminated containers in accordance with all applicable federal, state, and local regulations.[3][9] Do not allow the product to enter drains.[8]

Emergency and First-Aid Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

| Exposure Type | Procedure |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][8] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[3][8] |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3][8][13] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][13] |

| Spill | Evacuate the area. Ensure adequate ventilation. Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3][8] |

Logical and Workflow Diagrams

To ensure safety, a clear workflow should be followed when handling this chemical. The following diagram outlines the key decision points and procedures from acquisition to disposal.

Caption: Risk assessment and safe handling workflow for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-(Hydroxymethyl)pyrrolidin-2-one | C5H9NO2 | CID 558359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. chemscene.com [chemscene.com]

- 5. (R)-(-)-5-Hydroxymethyl-2-pyrrolidinone, 98% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 6. 333560250 [thermofisher.com]

- 7. 66673-40-3|this compound|BLD Pharm [bldpharm.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. media.laballey.com [media.laballey.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. uwaterloo.ca [uwaterloo.ca]

- 12. carlroth.com [carlroth.com]

- 13. chemicalbook.com [chemicalbook.com]

(R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone: A Comprehensive Technical Guide for Chiral Synthesis

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone, also known as D-Pyroglutaminol, is a versatile and highly valuable chiral building block in the fields of pharmaceutical and chemical synthesis. Its rigid, five-membered lactam ring, coupled with a stereodefined hydroxymethyl group, provides a unique scaffold for the construction of complex, stereochemically pure molecules. This guide offers an in-depth overview of its properties, synthesis, and applications, with a focus on its utility in drug discovery and development.

Core Properties and Data

This compound is a white to off-white crystalline powder.[1] Its physicochemical properties are summarized in the table below, providing essential data for its use in synthetic chemistry.

| Property | Value | References |

| CAS Number | 66673-40-3 | [1] |

| Molecular Formula | C₅H₉NO₂ | [1] |

| Molecular Weight | 115.13 g/mol | |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 83-85 °C | [1] |

| Boiling Point | 147-149 °C at 0.06 mmHg | [1] |

| Specific Optical Rotation | [α]²⁰/D = -31° (c=5 in ethanol) | |

| Solubility | Soluble in water, chloroform, and dimethylformamide. | [2] |

| Purity | ≥ 99% (GC) | [1] |

Synthesis and Production

The most common and efficient route to this compound is through the reduction of D-pyroglutamic acid or its esters. D-pyroglutamic acid is a naturally occurring and readily available chiral starting material.

Synthetic Workflow: From D-Pyroglutamic Acid

The synthesis involves a two-step process: esterification of D-pyroglutamic acid followed by reduction of the resulting ester.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 5-oxo-D-pyrrolidine-2-carboxylate (Ethyl D-pyroglutamate)

This procedure outlines the esterification of D-pyroglutamic acid.

-

Materials:

-

D-Pyroglutamic acid (1 mmol)

-

Ethanol (EtOH)

-

Thionyl chloride (SOCl₂) (1.2 mmol)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of D-pyroglutamic acid (1 mmol) in ethanol, add thionyl chloride (1.2 mmol) dropwise at room temperature.

-

Stir the resulting solution overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a saturated solution of NaHCO₃.

-

Extract the product with chloroform.

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by distillation under reduced pressure to obtain ethyl 5-oxo-D-pyrrolidine-2-carboxylate as a white solid (yield: ~82%).

-

Step 2: Synthesis of this compound

This procedure details the reduction of the ester to the final product.

-

Materials:

-

Ethyl 5-oxo-D-pyrrolidine-2-carboxylate (1 mmol)

-

Ethanol (EtOH)

-

Sodium borohydride (NaBH₄) (1 mmol)

-

-

Procedure:

-

To a solution of ethyl 5-oxo-D-pyrrolidine-2-carboxylate (1 mmol) in ethanol, add sodium borohydride (1 mmol) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature. Monitor the reaction by TLC.

-

Upon completion, the work-up typically involves quenching the excess NaBH₄ with a suitable reagent (e.g., acetone or dilute acid), followed by extraction and purification.

-

Purification is generally achieved by recrystallization or column chromatography to yield this compound.

-

Applications as a Chiral Building Block

The rigid pyrrolidinone ring and the stereodefined hydroxymethyl group make this compound a valuable synthon for a variety of complex molecules.

Role in Pharmaceutical Synthesis

The pyrrolidinone scaffold is a common feature in many biologically active compounds. The chirality of this compound is crucial for the stereoselective synthesis of drug candidates, as different enantiomers can have vastly different pharmacological activities.

A notable application is in the synthesis of antiepileptic drugs. While the direct synthesis of Levetiracetam (which has the (S)-configuration) from this (R)-enantiomer is not the standard route, the analogous (S)-5-(hydroxymethyl)-2-pyrrolidinone is a key intermediate. The general principle of utilizing these chiral building blocks is illustrated below.

Caption: General workflow for utilizing chiral pyrrolidinone building blocks.

Other Applications

Beyond pharmaceuticals, this compound and its derivatives are used in:

-

Agrochemicals: As a building block for novel pesticides and herbicides.

-

Polymers: In the synthesis of biodegradable polymers.

-

Cosmetics: For its moisturizing properties in skincare products.[1]

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and eye irritation and may cause respiratory irritation.

-

Hazard Codes: H315, H319, H335

-

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338

-

Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95 or equivalent), eye shields, and gloves when handling this compound.

-

Storage: Store at room temperature for short-term use. For long-term storage, it is recommended to keep it at -20°C.[2]

Conclusion

This compound is a cornerstone chiral building block for modern organic synthesis. Its ready availability from natural sources, well-defined stereochemistry, and versatile reactivity make it an indispensable tool for researchers and professionals in the pharmaceutical and chemical industries. This guide provides a foundational understanding of its properties, synthesis, and applications, enabling its effective utilization in the development of novel and complex molecules.

References

Commercial Availability and Synthetic Utility of (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone, also known as D-Pyroglutaminol, is a valuable chiral building block in the synthesis of a wide range of biologically active molecules. Its rigid, stereochemically defined structure makes it an ideal starting material for the enantioselective synthesis of complex pharmaceutical compounds and agrochemicals. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, and detailed experimental protocols for its synthesis and application.

Commercial Availability and Suppliers

This compound (CAS No. 66673-40-3) is readily available from a variety of chemical suppliers. The purity and available quantities vary by supplier, catering to both small-scale research and development needs as well as larger-scale manufacturing requirements. Below is a summary of offerings from prominent suppliers.

| Supplier | Purity | Available Quantities |

| Chem-Impex | ≥ 99% (GC) | 1g, 5g |

| Thermo Scientific (Acros Organics) | 98%, ≥97.5% (HPLC) | 1g, 5g, 25g |

| Sigma-Aldrich | 99% | Custom quantities (product may be discontinued, check for availability) |

| Santa Cruz Biotechnology | Not specified | Inquire for details |

| ChemScene | ≥96% | Inquire for details |

| Xiamen Hisunny Chemical | 99% | 25kg, 200kg drums |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and formulation.

| Property | Value |

| Molecular Formula | C₅H₉NO₂ |

| Molecular Weight | 115.13 g/mol |

| Appearance | White to off-white crystalline powder or flakes |

| Melting Point | 77-85 °C |

| Boiling Point | 147-149 °C at 0.06 mmHg |

| Optical Rotation | [α]20/D ≈ -31° (c=5 in ethanol) |

| Solubility | Soluble in water and alcohol |

Experimental Protocols

Synthesis of this compound from L-Pyroglutamic Acid

A common and efficient method for the synthesis of this compound involves the esterification of L-pyroglutamic acid followed by reduction.

a) Esterification of L-Pyroglutamic Acid

-

Materials: L-Pyroglutamic acid, Ethanol (EtOH), Thionyl chloride (SOCl₂)

-

Procedure:

-

In a round-bottom flask, dissolve L-pyroglutamic acid (1 mmol) in ethanol.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (1.2 mmol) dropwise to the solution.

-

Remove the flask from the ice bath and stir the resulting solution overnight at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with chloroform (CHCl₃).

-

Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure to yield ethyl-5-oxopyrrolidine-2-carboxylate.

-

b) Reduction to this compound

-

Materials: Ethyl-5-oxopyrrolidine-2-carboxylate, Ethanol, Sodium borohydride (NaBH₄)

-

Procedure:

-

Dissolve the ethyl-5-oxopyrrolidine-2-carboxylate (1 mmol) from the previous step in ethanol.

-

Add sodium borohydride (1 mmol) portion-wise over a period of 15 minutes.

-

Stir the reaction mixture at room temperature and monitor its completion by TLC.

-

Once the reaction is complete, proceed with a standard aqueous workup to isolate the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

-

Application in the Asymmetric Synthesis of a Rolipram Analog

This compound serves as a chiral precursor in the synthesis of various pharmaceuticals. The following is a representative protocol for its use in the synthesis of a key intermediate for a Rolipram analog, a selective phosphodiesterase-4 inhibitor.

-

Materials: this compound, a suitable protecting group (e.g., tert-butyldimethylsilyl chloride), a base (e.g., imidazole), an oxidizing agent (e.g., Dess-Martin periodinane), and subsequent reagents for the specific synthetic route.

-

Procedure:

-

Protection of the Hydroxyl Group: React this compound with a suitable protecting group, such as TBDMSCl, in the presence of a base like imidazole to protect the primary alcohol.

-

Modification of the Pyrrolidinone Ring: The protected intermediate can then undergo various transformations, such as N-alkylation or C-C bond formation at a position alpha to the carbonyl, depending on the desired final product.

-

Deprotection and Further Functionalization: Following the key synthetic steps, the protecting group is removed to reveal the hydroxyl group, which can be further functionalized if required.

-

Final Synthesis Steps: The resulting intermediate is then carried through the final steps of the synthesis to yield the target Rolipram analog. The specific conditions for these steps are highly dependent on the overall synthetic strategy.

-

Visualizations

Synthetic Pathway of this compound

Caption: Synthesis of this compound.

Role as a Chiral Building Block

Caption: Application as a chiral building block in asymmetric synthesis.

Key characteristics of the pyrrolidinone ring in chiral synthesis

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a critical endeavor. The pyrrolidinone ring, a five-membered saturated heterocycle, has emerged as a privileged scaffold in chiral synthesis due to its conformational rigidity, ready availability from the chiral pool, and the predictable stereochemical outcomes it can induce. This technical guide provides an in-depth exploration of the key characteristics of the pyrrolidinone ring in asymmetric synthesis, offering a comprehensive overview of its application as a chiral auxiliary, in organocatalysis, and as a foundational element in pharmacologically active molecules.

The significance of the pyrrolidinone scaffold is underscored by its presence in a vast number of natural products, pharmaceuticals, and catalysts.[1][2][3][4] Its rigid structure allows for effective shielding of one prochiral face of a reacting molecule, leading to high levels of stereocontrol in a variety of chemical transformations.[5][6][7] This guide will delve into the synthetic strategies used to access chiral pyrrolidinone derivatives, the mechanisms by which they control stereochemistry, and their practical applications, supported by quantitative data and detailed experimental protocols.

The Pyrrolidinone Scaffold in Chiral Auxiliaries

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily attached to a substrate to direct a stereoselective reaction.[5][7] Pyrrolidinone-based auxiliaries, often derived from the readily available amino acid proline, are among the most effective and widely used.[8][9]

SAMP and RAMP: The Hydrazone Approach

A prominent example is the use of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its (R)-enantiomer (RAMP) developed by Enders.[5][10] These auxiliaries are particularly effective for the α-alkylation of ketones and aldehydes. The reaction proceeds through the formation of a hydrazone, which upon deprotonation forms a rigid, chelated azaenolate. The methoxymethyl group plays a crucial role by coordinating with the lithium cation, creating a well-defined bicyclic structure that effectively blocks one face of the azaenolate from the approach of an electrophile.[5]

Mechanism of Asymmetric Alkylation using a SAMP Auxiliary

Caption: General workflow for asymmetric α-alkylation using a SAMP auxiliary.

The high diastereoselectivity achieved with SAMP and RAMP auxiliaries is evident in the alkylation of various ketones.

| Ketone | Electrophile | Auxiliary | Diastereomeric Excess (d.e.) | Reference |

| Cyclohexanone | Iodomethane | SAMP | >98% | [5] |

| Propiophenone | Iodoethane | SAMP | 95% | [5] |

| 3-Pentanone | Benzyl bromide | SAMP | 96% | [10] |

Prolinol-Derived Amides in Aldol Reactions

Prolinol, another derivative of proline, can be converted into chiral amides that serve as effective auxiliaries in asymmetric aldol reactions.[9] The stereochemical outcome is controlled by the formation of a rigid, chelated enolate, where the pyrrolidine ring dictates the facial selectivity of the aldehyde approach.

General Workflow for Asymmetric Aldol Reaction using a Prolinol-Derived Auxiliary

Caption: Workflow for an asymmetric aldol reaction using a prolinol-based chiral auxiliary.

Pyrrolidinone-Based Organocatalysts

The field of asymmetric organocatalysis has been revolutionized by the use of small organic molecules to catalyze stereoselective transformations.[11][12] Proline and its derivatives are among the most successful organocatalysts, activating substrates through the formation of nucleophilic enamines or electrophilic iminium ions.[12][13]

Diarylprolinol silyl ethers, a class of pyrrolidinone-based catalysts, are highly effective in a wide range of asymmetric reactions, including aldol, Mannich, and Michael reactions.[14] The bulky diarylmethyl group and the silyl ether create a well-defined chiral pocket that directs the approach of the reactants.

| Reaction | Catalyst | Substrate 1 | Substrate 2 | Enantiomeric Excess (e.e.) | Reference |

| Aldol Reaction | Diarylprolinol silyl ether | Cyclohexanone | 4-Nitrobenzaldehyde | 99% | [14] |

| Michael Addition | Diarylprolinol silyl ether | Propanal | trans-β-Nitrostyrene | 97% | [14] |

Enamine and Iminium Ion Catalysis Cycles

Caption: Dual activation modes of pyrrolidinone-based organocatalysts.

Synthetic Routes to Chiral Pyrrolidinones

The accessibility of chiral pyrrolidinone derivatives is a key factor in their widespread use. Several synthetic strategies are employed, broadly categorized into two groups: those that utilize a pre-existing chiral pyrrolidinone ring and those that construct the ring stereoselectively.[3][8]

-

From the Chiral Pool: The most common approach is to start from readily available and inexpensive chiral molecules like L-proline and L-hydroxyproline.[3][8] These natural amino acids provide a robust starting point for the synthesis of a wide variety of substituted pyrrolidinones.

-

Asymmetric Cyclization Reactions: Another powerful strategy involves the stereoselective cyclization of acyclic precursors.[3][8] This includes transition-metal-catalyzed reactions, such as the asymmetric hydrogenation of pyrroles and ring-closing metathesis, as well as organocatalyzed intramolecular Michael additions.[15][16][17]

Synthetic Strategies for Chiral Pyrrolidinones

Caption: Major synthetic pathways to enantiomerically enriched pyrrolidinones.

Experimental Protocols

General Procedure for Asymmetric Alkylation using a SAMP-Hydrazone[10]

Step 1: Formation of the SAMP-Hydrazone A solution of the ketone or aldehyde (1.0 equiv) and (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 equiv) in a suitable solvent (e.g., diethyl ether) is heated at 60°C overnight under an inert atmosphere. The reaction mixture is then diluted with diethyl ether and washed with water. The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude hydrazone is purified by distillation.

Step 2: Deprotonation and Alkylation A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium to a solution of diisopropylamine in anhydrous THF at 0°C. The LDA solution is cooled to -78°C, and a solution of the SAMP-hydrazone in anhydrous THF is added dropwise. The mixture is stirred at -78°C for 4 hours. The electrophile (e.g., an alkyl iodide) is then added, and the reaction is allowed to warm to room temperature overnight.

Step 3: Cleavage of the Chiral Auxiliary The resulting alkylated hydrazone is dissolved in a suitable solvent (e.g., pentane) and cooled to -78°C. Ozone is bubbled through the solution until a blue color persists. The excess ozone is removed by bubbling argon through the solution. The solvent is removed under reduced pressure to yield the crude α-alkylated ketone, which can be further purified by chromatography.

General Procedure for Asymmetric Aldol Reaction using a Prolinol-Derived Amide[9]

Step 1: Formation of the Chiral Amide (S)-Prolinol is acylated with a carboxylic acid derivative (e.g., an acid chloride or anhydride) in the presence of a base (e.g., pyridine) in an aprotic solvent (e.g., dichloromethane) at 0°C to room temperature to afford the chiral amide auxiliary.

Step 2: Enolate Formation and Aldol Addition A solution of LDA is prepared as described above. A solution of the N-acylated prolinol auxiliary in anhydrous THF is added to the LDA solution at -78°C and stirred for 30 minutes to form the enolate. The aldehyde is then added to the enolate solution, and the reaction mixture is stirred at -78°C for a specified time.

Step 3: Workup and Auxiliary Removal The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The chiral auxiliary can be removed by hydrolysis (acidic or basic) or reduction to afford the desired β-hydroxy acid or amino alcohol, respectively.

Conclusion

The pyrrolidinone ring is a remarkably versatile and powerful tool in the field of chiral synthesis. Its rigid conformational structure, coupled with its ready accessibility from the chiral pool, makes it an ideal scaffold for the design of effective chiral auxiliaries and organocatalysts. The ability to predictably control the stereochemical outcome of a wide range of important chemical transformations has solidified the position of the pyrrolidinone ring as a cornerstone of modern asymmetric synthesis and a key building block in the development of new pharmaceuticals. The continued exploration of novel applications and synthetic methodologies will undoubtedly further expand the utility of this privileged heterocyclic motif.

References

- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Pyrrolidines as Chiral Auxiliaries (2019) | Wolfgang Maison | 4 Citations [scispace.com]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. scilit.com [scilit.com]

- 12. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Synthesis of (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone from L-glutamic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone, also known as D-Pyroglutaminol, is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active compounds. Its pyrrolidinone core is a prevalent scaffold in medicinal chemistry. This document provides detailed protocols for the synthesis of this compound starting from the readily available and inexpensive chiral precursor, L-glutamic acid. The synthetic route involves a three-step process: esterification of the carboxylic acid groups, selective reduction of the γ-ester, and subsequent intramolecular cyclization.

Overall Reaction Scheme

The synthesis proceeds through the following key transformations:

-

Esterification: L-glutamic acid is converted to its dimethyl ester hydrochloride using thionyl chloride in methanol.

-

Selective Reduction: The γ-ester of L-glutamic acid dimethyl ester is selectively reduced to a hydroxymethyl group using a suitable reducing agent like sodium borohydride.

-

Cyclization: The resulting γ-hydroxy amino ester undergoes spontaneous or induced intramolecular amidation to form the final product, this compound.

Experimental Protocols

Step 1: Synthesis of L-Glutamic acid dimethyl ester hydrochloride

This procedure outlines the esterification of L-glutamic acid to protect both carboxylic acid functionalities as methyl esters.

Materials:

-

L-Glutamic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Methyl tert-butyl ether (MTBE)

-

Reaction flask with reflux condenser and magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

To a stirred suspension of L-glutamic acid (e.g., 14.7 g, 0.10 mol) in anhydrous methanol (e.g., 300 mL) in a reaction flask cooled in an ice bath, add thionyl chloride (e.g., 18.2 mL, 0.25 mol) dropwise.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 60-65 °C) for 4-7 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting oily residue, add methyl tert-butyl ether (MTBE) and stir to induce precipitation of the product.

-

Filter the white solid, wash with MTBE, and dry under vacuum to yield L-glutamic acid dimethyl ester hydrochloride.[1]

Step 2: Selective Reduction to (R)-2-Amino-5-hydroxy-pentanoic acid methyl ester

This protocol describes the selective reduction of the γ-ester of L-glutamic acid dimethyl ester to the corresponding amino alcohol.

Materials:

-

L-Glutamic acid dimethyl ester hydrochloride

-

Sodium borohydride (NaBH₄)

-

Lithium chloride (LiCl) (optional, can enhance selectivity)

-

Ethanol or Tetrahydrofuran (THF) (anhydrous)

-

Reaction flask with magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve L-glutamic acid dimethyl ester hydrochloride (e.g., 10.6 g, 0.05 mol) in anhydrous ethanol or THF in a reaction flask.

-

Cool the solution in an ice bath.

-

In a separate flask, prepare a solution of sodium borohydride (e.g., 1.9 g, 0.05 mol) in the same solvent. The addition of an equimolar amount of lithium chloride to the borohydride solution can improve selectivity.

-

Slowly add the sodium borohydride solution to the cooled solution of the dimethyl ester.

-

Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water or a dilute acid solution (e.g., 1M HCl) at 0 °C.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-2-Amino-5-hydroxy-pentanoic acid methyl ester. This intermediate is often used in the next step without extensive purification.

Step 3: Cyclization to this compound

This final step involves the intramolecular cyclization of the amino alcohol ester to form the desired lactam.

Materials:

-

Crude (R)-2-Amino-5-hydroxy-pentanoic acid methyl ester

-

Toluene or xylene

-

Reaction flask with a Dean-Stark apparatus (optional) and reflux condenser

-

Heating mantle

Procedure:

-

Dissolve the crude (R)-2-Amino-5-hydroxy-pentanoic acid methyl ester from the previous step in a high-boiling solvent such as toluene or xylene.

-

Heat the solution to reflux. The cyclization is often promoted by heat, leading to the elimination of methanol. A Dean-Stark apparatus can be used to remove the methanol formed during the reaction, driving the equilibrium towards the product.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Data Presentation

| Step | Reaction | Reagents and Conditions | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Esterification | L-Glutamic acid, Thionyl chloride, Methanol | 60-65 | 4-7 | >95 |

| 2 | Selective Reduction | L-Glutamic acid dimethyl ester HCl, NaBH₄, Ethanol/THF | 0 to RT | 2-4 | 70-85 |

| 3 | Cyclization | (R)-2-Amino-5-hydroxy-pentanoic acid methyl ester, Toluene | Reflux (~110) | 3-6 | 80-90 |

Visualizations

Experimental Workflow

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for Asymmetric Synthesis Using (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone is a versatile chiral building block derived from pyroglutamic acid, a naturally occurring amino acid derivative. Its rigid pyrrolidinone core and the stereodefined hydroxymethyl group at the C5 position make it an effective chiral auxiliary for a range of asymmetric transformations. By temporarily attaching this chiral moiety to a prochiral substrate, it is possible to achieve high levels of stereocontrol in reactions such as enolate alkylations, aldol additions, and Diels-Alder reactions. This high degree of stereoselectivity is crucial in the synthesis of enantiomerically pure compounds, a fundamental requirement in the development of modern pharmaceuticals where a specific stereoisomer is often responsible for the desired therapeutic effect.

This document provides detailed application notes and experimental protocols for the use of this compound as a chiral auxiliary in the asymmetric alkylation of carboxylic acids, a key method for the synthesis of chiral α-substituted carboxylic acids.

Core Application: Asymmetric α-Alkylation of Carboxylic Acids

The asymmetric α-alkylation of carboxylic acids is a powerful C-C bond-forming reaction for the synthesis of enantiomerically enriched α-substituted carboxylic acids. When this compound is used as a chiral auxiliary, it is first acylated with the desired carboxylic acid. The resulting N-acyl pyrrolidinone is then deprotonated to form a chiral enolate. The steric hindrance provided by the chiral auxiliary directs the approach of an electrophile (e.g., an alkyl halide) to one face of the enolate, leading to the preferential formation of one diastereomer of the α-alkylated product. Subsequent cleavage of the chiral auxiliary affords the desired enantiomerically enriched carboxylic acid.

Logical Workflow for Asymmetric Alkylation

The overall process can be broken down into four key stages: acylation of the auxiliary, diastereoselective alkylation, cleavage of the auxiliary, and recovery of the auxiliary.

Caption: General workflow for asymmetric alkylation using this compound.

Experimental Protocols

The following protocols are based on established methodologies for the use of pyrrolidinone-based chiral auxiliaries in asymmetric synthesis.

Protocol 1: N-Acylation of this compound with Propionyl Chloride

This protocol describes the first step in the asymmetric synthesis, which is the attachment of the prochiral carboxylic acid derivative to the chiral auxiliary.

Materials:

-

This compound

-

Propionyl chloride

-

Triethylamine (Et3N)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

-

Dissolve the pyrrolidinone in anhydrous DCM.

-

Add triethylamine (1.5 eq) and a catalytic amount of DMAP to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add propionyl chloride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield N-propionyl-(R)-5-(hydroxymethyl)-2-pyrrolidinone.

Protocol 2: Diastereoselective Alkylation of N-Propionyl-(R)-5-(hydroxymethyl)-2-pyrrolidinone

This protocol details the key stereodifferentiating step where the new chiral center is created.

Materials:

-

N-propionyl-(R)-5-(hydroxymethyl)-2-pyrrolidinone (from Protocol 1)

-

Lithium diisopropylamide (LDA) solution in THF/hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Benzyl bromide (or other alkyl halide)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add a solution of N-propionyl-(R)-5-(hydroxymethyl)-2-pyrrolidinone (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of LDA (1.1 eq) dropwise, ensuring the internal temperature remains below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

-

Add benzyl bromide (1.2 eq) dropwise to the enolate solution.

-

Continue stirring at -78 °C for 4 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the diastereomerically enriched alkylated product. The diastereomeric ratio can be determined by NMR spectroscopy or chiral HPLC analysis.

Protocol 3: Cleavage and Recovery of the Chiral Auxiliary

This final protocol describes the removal of the chiral auxiliary to yield the enantioenriched carboxylic acid and the recovery of the auxiliary for potential reuse.

Materials:

-

Alkylated N-acyl pyrrolidinone (from Protocol 2)

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (H2O2, 30% aqueous solution)

-

Tetrahydrofuran (THF)

-

Water

-

Sodium sulfite (Na2SO3) solution

-

Diethyl ether

-

Hydrochloric acid (HCl, 1M)

-

Sodium bicarbonate (NaHCO3) solution

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolve the alkylated N-acyl pyrrolidinone (1.0 eq) in a mixture of THF and water (3:1).

-

Cool the solution to 0 °C in an ice bath.

-

Add aqueous hydrogen peroxide (4.0 eq) followed by an aqueous solution of lithium hydroxide (2.0 eq).

-

Stir the mixture vigorously at 0 °C for 4 hours.

-

Quench the reaction by adding an aqueous solution of sodium sulfite.

-

Acidify the mixture to pH ~2 with 1M HCl.

-

Extract the aqueous layer with diethyl ether (3x) to isolate the chiral carboxylic acid.

-

Combine the organic layers containing the acid, wash with brine, dry over MgSO4, filter, and concentrate. Purify the acid by chromatography or crystallization.

-

To recover the auxiliary, basify the aqueous layer with NaHCO3 and extract with a more polar solvent like ethyl acetate.

-

Dry the organic extracts containing the auxiliary over MgSO4, filter, and concentrate to recover this compound.

Data Presentation

The effectiveness of an asymmetric synthesis protocol is determined by the yield and stereoselectivity of the reaction. The following table provides a template for presenting the quantitative data from the asymmetric alkylation described above.

| Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) of Carboxylic Acid (%) |

| Benzyl bromide | (R)-2-Benzylpropanoic acid | Data | Data | Data |

| Ethyl iodide | (R)-2-Methylbutanoic acid | Data | Data | Data |

| Allyl bromide | (R)-2-Methyl-4-pentenoic acid | Data | Data | Data |

Note: The actual data for yield, d.r., and e.e. are dependent on the specific reaction conditions and the nature of the electrophile and would need to be determined experimentally.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the alkylation reaction is governed by the formation of a rigid chelated enolate intermediate, which directs the electrophilic attack to the less sterically hindered face.

Caption: Stereochemical control in the asymmetric alkylation.

Conclusion

This compound serves as an effective and recoverable chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids. The protocols provided herein offer a detailed guide for researchers in academic and industrial settings to perform these transformations. The straightforward procedures and the potential for high stereoselectivity make this auxiliary a valuable tool in the synthesis of chiral building blocks for drug discovery and development. The principles outlined can be extended to other asymmetric reactions, such as aldol and Michael additions, further highlighting the versatility of this chiral synthon.

Application Notes and Protocols for (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone and its derivatives as chiral auxiliaries in asymmetric synthesis. The focus is on providing detailed, actionable protocols and the corresponding quantitative data to enable the successful application of this versatile chiral auxiliary in a research and development setting.

Introduction

This compound, a derivative of pyroglutamic acid, serves as a valuable and versatile chiral auxiliary in asymmetric synthesis. Its rigid pyrrolidinone ring structure and the stereogenic center at the 5-position allow for effective facial discrimination in a variety of chemical transformations, leading to the formation of new stereocenters with high levels of stereocontrol. The hydroxyl group provides a convenient handle for the attachment of the auxiliary to a prochiral substrate and for its subsequent removal. A common strategy involves protecting the hydroxyl group, for instance as a trityl ether, to enhance steric hindrance and improve stereoselectivity.

This document details the application of a derivative, (S)-5-(trityloxymethyl)pyrrolidin-2-one, as an efficient and recyclable chiral auxiliary in the asymmetric Diels-Alder reaction, a powerful tool for the construction of six-membered rings with multiple stereocenters.

Core Application: Asymmetric Diels-Alder Reaction